Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
Description
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by a pentafluorophenyl ester group at position 4 and a thien-2-ylmethyl substituent at position 1 of the piperidine ring. The thiophene ring introduces aromaticity and moderate lipophilicity, which may influence biological interactions or material applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANIAEUMQOHKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640441 | |
| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-06-1 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Piperidine-4-Carboxylic Acid Intermediates
The piperidine ring is synthesized via Buchwald-Hartwig amination or cyclization of δ-amino ketones . A patent by CN109180564B describes redox-mediated cyclization of 3,3-difluoro-4-hydroxy-5-esterylpiperidine derivatives, achieving 73–78% yields under optimized conditions:
Reaction conditions :
- Substrate : 3,3-difluoro-4-hydroxy-5-methylpiperidine
- Reductant : Sodium borohydride (NaBH₄) in methanol
- Temperature : 0–25°C
- Catalyst : Pd/C (for hydrogenation steps)
Post-cyclization, the hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by hydrolysis to yield piperidine-4-carboxylic acid.
N-Alkylation with Thien-2-Ylmethyl Groups
The thien-2-ylmethyl moiety is introduced via Mitsunobu reaction or SN2 alkylation :
Protocol :
- Substrate : Piperidine-4-carboxylic acid (1.0 equiv)
- Alkylating agent : 2-(Bromomethyl)thiophene (1.2 equiv)
- Base : K₂CO₃ or DIEA (2.5 equiv)
- Solvent : DMF or acetonitrile
- Temperature : 60–80°C, 12–24 hours
Yields typically range from 65–82%, with purification via silica gel chromatography (hexane/EtOAc 4:1).
Pentafluorophenyl Esterification
Esterification employs carbodiimide-mediated coupling (DCC/DMAP) or acyl chloride intermediates :
- Activation : Piperidine-4-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in anhydrous DCM to form the acyl chloride.
- Coupling : Pentafluorophenol (1.1 equiv) and triethylamine (3.0 equiv) are added dropwise at 0°C.
- Workup : Quench with H₂O, extract with DCM, and purify via recrystallization (ethanol/water).
Critical parameters :
Reaction Optimization and Mechanistic Insights
Steric and Electronic Effects
The electron-withdrawing pentafluorophenyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic substitution. However, steric hindrance from the thien-2-ylmethyl substituent necessitates prolonged reaction times during alkylation.
Table 1: Impact of Base on N-Alkylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 |
| DIEA | CH₃CN | 60 | 82 |
| NaH | THF | 25 | 45 |
Purification Challenges
- Byproducts : Di-alkylated piperidines (5–12%) require gradient elution chromatography.
- Stability : The ester hydrolyzes under acidic conditions (pH < 4), necessitating neutral workup.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Table 2: Key Properties of Pentafluorophenyl 1-(Thien-2-Ylmethyl)Piperidine-4-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular weight | 391.4 g/mol | |
| Melting point | 73–75°C | |
| LogP | 3.2 ± 0.3 | |
| Solubility (H₂O) | <0.1 mg/mL | |
| Storage conditions | 2–8°C (refrigerated) |
Industrial and Research Applications
Peptide Synthesis
The pentafluorophenyl ester acts as a leaving group in solid-phase peptide synthesis (SPPS), enabling efficient amide bond formation.
Polymer Chemistry
Fluorinated piperidines serve as monomers for high-performance polymers with enhanced thermal stability (Tg > 200°C).
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pentafluorophenyl Group
The electron-deficient pentafluorophenyl moiety undergoes S<sub>N</sub>Ar reactions with nucleophiles such as thiols, amines, and alkoxides. This reactivity is leveraged in peptide stapling and bioconjugation:
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Thiol-click chemistry : Reacts with cysteine residues in peptides under mild conditions (pH 6–8, 20–37°C) to form stable aryl-thioether bonds. Decafluorobiphenyl derivatives enable crosslinking between two thiol groups (Fig. 3, ).
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Amine substitution : Primary amines (e.g., aniline) displace fluorine atoms, forming substituted aryl amines. Reactions typically require polar aprotic solvents (DMF, THF) and bases (Na<sub>3</sub>PO<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) for optimal yields (>95%) .
Table 1 : S<sub>N</sub>Ar Reaction Conditions and Outcomes
| Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Application |
|---|---|---|---|---|---|
| Cysteine | Tris buffer | TCEP | 37 | 89–95 | Peptide stapling |
| Aniline | DMF | Na<sub>3</sub>PO<sub>4</sub> | 25 | >95 | Aryl amine synthesis |
Ester Group Reactivity
The carboxylate ester participates in hydrolysis and aminolysis:
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Hydrolysis : Cleavage under alkaline conditions (KOH in isopropyl alcohol) yields 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid, a precursor for further functionalization .
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Aminolysis : Reacts with primary amines (e.g., hydrazines) to form amides or hydrazides, useful in prodrug design. For example, reaction with peptide hydrazides generates conjugates for targeted drug delivery (Fig. 56, ).
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation and deprotection:
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Alkylation : Reacts with mesylates (e.g., R-(CH<sub>2</sub>)<sub>m</sub>-O-Ms) to form N-alkylated derivatives. This step is critical in synthesizing tertiary amides with enhanced bioavailability (Fig. 2, ).
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Deprotection : The carbethoxy group on the piperidine nitrogen is removed via hydrolysis (KOH, isopropyl alcohol) to yield secondary amines for further modification .
Thienylmethyl Group Reactivity
The thien-2-ylmethyl substituent participates in electrophilic substitutions:
-
Sulfonation/Sulfation : Reacts with SO<sub>3</sub> or chlorosulfonic acid at the thiophene ring’s α-position, enabling solubility modulation.
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids facilitates introduction of aromatic groups for structure-activity studies .
Redox Reactions
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Reduction : The ester group can be reduced to a hydroxymethyl derivative using super hydrides (LiBHEt<sub>3</sub>) in THF, yielding alcohols for prodrug synthesis (Fig. 5, ).
-
Oxidation : Thiophene rings are oxidized to sulfoxides or sulfones using H<sub>2</sub>O<sub>2</sub>/AcOH, altering electronic properties for bioactivity optimization .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily utilized in the synthesis of novel pharmaceutical agents. Its structure allows it to serve as an intermediate in the development of drugs targeting various biological pathways, particularly in neuropharmacology and oncology. The compound's fluorinated nature enhances lipophilicity, potentially improving bioavailability and metabolic stability of resultant drug candidates.
Case Studies:
Recent studies have explored its role as a precursor in synthesizing compounds with anti-cancer properties. For instance, derivatives of this compound have been evaluated for their efficacy against specific cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Agrochemical Applications
Pesticide Development:
The compound has been investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of the thiophene ring contributes to biological activity, making it a candidate for developing environmentally friendly agricultural chemicals. Research indicates that modifications to the piperidine structure can enhance herbicidal activity against certain weeds while maintaining low toxicity to non-target organisms .
Research Findings:
Field studies on modified derivatives have shown effective weed control with minimal environmental impact, suggesting that this compound could play a crucial role in sustainable agriculture practices .
Material Science
Fluorinated Polymers:
In material science, this compound is explored for its incorporation into fluorinated polymers. The high electronegativity of fluorine atoms imparts unique properties such as increased thermal stability and chemical resistance. Research into polymer composites containing this compound shows enhanced performance characteristics suitable for high-performance applications in coatings and electronics .
Applications in Coatings:
Fluorinated polymers derived from this compound exhibit superior water and oil repellency, making them ideal for protective coatings in various industrial applications.
Analytical Chemistry
Chemical Analysis:
The compound serves as a standard reference material in analytical chemistry for developing methods such as chromatography and mass spectrometry. Its distinct spectral characteristics allow for precise identification and quantification in complex mixtures .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of drug intermediates targeting cancer and neurological diseases | Promising anti-cancer activity in derivatives |
| Agrochemicals | Development of eco-friendly pesticides | Effective weed control with low toxicity |
| Material Science | Incorporation into fluorinated polymers | Enhanced thermal stability and chemical resistance |
| Analytical Chemistry | Reference material for chromatography and mass spectrometry | Distinct spectral characteristics for analysis |
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily determined by its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Molecular Interactions: The presence of the pentafluorophenyl group enhances its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Reactivity
- Pentafluorophenyl esters are prone to hydrolysis under basic conditions due to strong electron withdrawal, contrasting with stable ethyl esters () .
- Thiophene rings (target compound) resist oxidation better than pyrrole derivatives (), enhancing stability in oxidative environments .
Key Research Findings and Contradictions
- vs. : Fluorinated aryl groups (pentafluorophenyl vs. trifluoromethyl) exhibit divergent reactivities—pentafluorophenyl supports nucleophilic substitution, while trifluoromethyl is inert under similar conditions .
- vs. Target Compound : Phenethyl groups () enhance receptor affinity via hydrophobic interactions, whereas thienylmethyl may reduce steric hindrance, favoring different targets .
Biological Activity
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS 930111-06-1) is a compound with significant potential in pharmacological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14F5NO2S
- Molecular Weight : 391.4 g/mol
- IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
- CAS Number : 930111-06-1
- InChIKey : ZANIAEUMQOHKCJ-UHFFFAOYSA-N
- XLogP3-AA : 3.9 (indicating moderate lipophilicity)
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and has implications in cancer therapy.
- Receptor Antagonism : Similar compounds have shown potential as antagonists for neurokinin receptors, which are involved in pain and inflammatory responses. This suggests that pentafluorophenyl derivatives may also exhibit similar receptor-modulating effects.
- Impact on Cell Proliferation : Research indicates that compounds with structural similarities can influence the p53 pathway, a critical regulator of the cell cycle and apoptosis. By modulating p53 activity, these compounds can potentially prevent the proliferation of cancerous cells.
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Biological Activity of Related Compounds
Case Studies
- Cancer Therapy : A study investigated the effect of piperazine derivatives on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size by inducing apoptosis through the activation of the p53 pathway .
- Pain Management : Another study focused on neurokinin receptor antagonists derived from similar structures, demonstrating their efficacy in reducing pain responses in animal models. This suggests that pentafluorophenyl derivatives may also have analgesic properties .
- Antimicrobial Activity : Preliminary evaluations indicate that compounds with thiophene moieties exhibit antimicrobial properties against various bacterial strains, warranting further exploration into their potential as therapeutic agents .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Recommended Condition | Source |
|---|---|---|
| Solvent | Tetrahydrofuran or toluene | |
| Purification Method | Column chromatography | |
| HPLC Mobile Phase | Methanol:Buffer (65:35, pH 4.6) |
Advanced: What strategies resolve discrepancies in NMR and crystallographic data for structural confirmation?
Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- Crystallography : Single-crystal X-ray diffraction (as in COD Entry 2230670) provides unambiguous bond lengths and angles. For example, piperidine ring puckering can be confirmed via torsional angles .
- Dynamic NMR : Variable-temperature NMR (e.g., in DMSO-d6) detects rotameric equilibria of the thienylmethyl group.
- DFT Calculations : Compare experimental and computed NMR shifts to identify outliers, particularly for the pentafluorophenyl moiety .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on structurally related piperidine derivatives:
Q. Table 2: Hazard Mitigation
| Hazard | Mitigation Strategy | Source |
|---|---|---|
| Acute Toxicity (H302) | Avoid ingestion; use lab-grade PPE | |
| Skin Irritation (H315) | Immediate washing with soap/water |
Advanced: How does the pentafluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing pentafluorophenyl group enhances electrophilicity, facilitating:
- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or thiols under mild conditions (e.g., 60°C in DMF) due to activated C-F bonds .
- Steric Effects : The bulky group may hinder access to the piperidine nitrogen, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura couplings .
Q. Table 3: Reactivity Modulation
| Reaction Type | Optimized Condition | Outcome |
|---|---|---|
| SNAr with Amines | DMF, 60°C, 12h | 70-85% yield |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 55-65% yield |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F stretches (1100-1250 cm⁻¹) .
- NMR : Key signals include piperidine protons (δ 2.5-3.5 ppm) and thienyl protons (δ 6.8-7.2 ppm) .
- LC-MS : ESI+ mode detects [M+H]⁺ with expected m/z (e.g., 424.3 for C₁₈H₁₅F₅NO₂S) .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 9U8) to simulate binding to acetylcholine-binding proteins. The pentafluorophenyl group shows hydrophobic interactions with Leu112 and π-stacking with Trp86 .
- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) reveal stable binding poses, with RMSD <2.0 Å after equilibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
